N-butyl-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-butyl-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a butyl group, a fluorophenyl group, and a carboxamide group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of Azide: The azide precursor can be synthesized by reacting an appropriate amine with sodium azide.
Preparation of Alkyne: The alkyne precursor can be synthesized by reacting an appropriate halide with a terminal alkyne.
Cycloaddition Reaction: The azide and alkyne are then subjected to the Huisgen cycloaddition reaction in the presence of a copper(I) catalyst to form the triazole ring.
Functional Group Modification: The resulting triazole compound is further modified to introduce the butyl, fluorophenyl, and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of microwave irradiation can also be employed to accelerate the reaction rates and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted triazole derivatives.
Scientific Research Applications
N-butyl-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent. Triazole derivatives are known to inhibit enzymes such as cytochrome P450, making them useful in drug development.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Biology: It serves as a tool compound to investigate the role of triazole-containing molecules in biological systems.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-butyl-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, triazole derivatives are known to inhibit enzymes by binding to their active sites. For example, they can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds. The fluorophenyl group enhances the compound’s binding affinity and specificity for its target enzymes.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Itraconazole: Another triazole antifungal agent with a broader spectrum of activity.
Voriconazole: A triazole derivative used to treat serious fungal infections.
Uniqueness
N-butyl-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the butyl group and the fluorophenyl group enhances its lipophilicity and binding affinity, making it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-butyl-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O/c1-3-4-9-16-14(20)13-10(2)19(18-17-13)12-8-6-5-7-11(12)15/h5-8H,3-4,9H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOYVPIJIDOAQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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